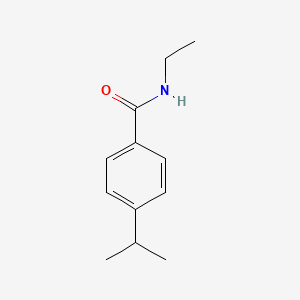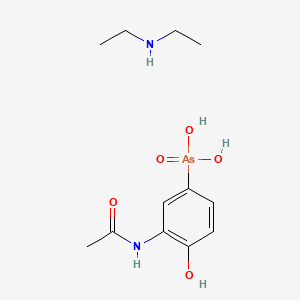
Acetarsone diethylamine salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetarsone diethylamine salt, also known as arsonic acid, (3-(acetylamino)-4-hydroxyphenyl)-, compound with N-ethylethanamine (1:1), is a pentavalent arsenical compound. It has been used as an anti-infective agent with antiprotozoal and antihelmintic properties. This compound was first discovered in 1921 by Ernest Fourneau at the Pasteur Institute .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetarsone diethylamine salt involves several steps. Initially, 4-chloroaniline is dissolved in concentrated hydrochloric acid and water, followed by diazotization. Sodium arsenite is then introduced into the diazo solution, and the mixture is heated to 70°C. The resulting 4-chlorophenylarsonic acid is further processed to obtain 4-hydroxy-3-nitrophenylarsonic acid, which is then reduced to 3-amino-4-hydroxyphenylarsonic acid. Finally, this compound is acetylated to produce N-acetyl-4-hydroxy-m-arsanilic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically crystallized and purified to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Acetarsone diethylamine salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different arsenic-containing species.
Reduction: Reduction reactions can convert the pentavalent arsenic to trivalent arsenic.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various arsenic-containing compounds, which can be further processed for different applications .
Wissenschaftliche Forschungsanwendungen
Acetarsone diethylamine salt has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other arsenic-containing compounds.
Biology: Studied for its effects on protozoan infections and its potential use in treating parasitic diseases.
Medicine: Historically used to treat diseases such as syphilis, amoebiasis, yaws, trypanosomiasis, and malaria.
Industry: Utilized in the production of other pharmaceuticals and as a research tool in drug development.
Wirkmechanismus
The exact mechanism of action of acetarsone diethylamine salt is not fully understood. it is believed to bind to protein-containing sulfhydryl groups in infective microorganisms, forming lethal As-S bonds. This binding impairs the function of the proteins, ultimately killing the microorganism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Arsthinol: Another arsenical compound with similar antiprotozoal properties.
Melarsoprol: Used to treat trypanosomiasis, it also contains arsenic and has a similar mechanism of action.
Carbarsone: An arsenical compound used to treat amoebiasis.
Uniqueness
Acetarsone diethylamine salt is unique due to its specific structure, which allows it to form stable complexes with proteins in microorganisms. This property makes it particularly effective against certain protozoan infections .
Eigenschaften
CAS-Nummer |
534-33-8 |
|---|---|
Molekularformel |
C12H21AsN2O5 |
Molekulargewicht |
348.23 g/mol |
IUPAC-Name |
(3-acetamido-4-hydroxyphenyl)arsonic acid;N-ethylethanamine |
InChI |
InChI=1S/C8H10AsNO5.C4H11N/c1-5(11)10-7-4-6(9(13,14)15)2-3-8(7)12;1-3-5-4-2/h2-4,12H,1H3,(H,10,11)(H2,13,14,15);5H,3-4H2,1-2H3 |
InChI-Schlüssel |
STEOHWLXOZVVIU-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCC.CC(=O)NC1=C(C=CC(=C1)[As](=O)(O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-ethyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide](/img/structure/B14169311.png)
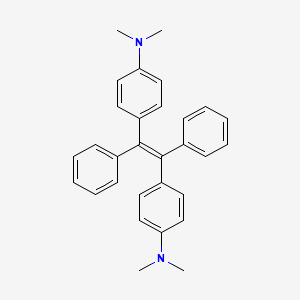
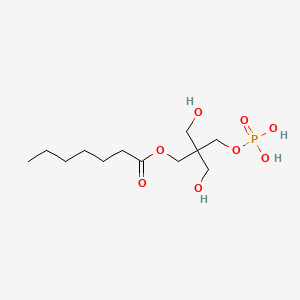

![3-(2-Hydroxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B14169351.png)
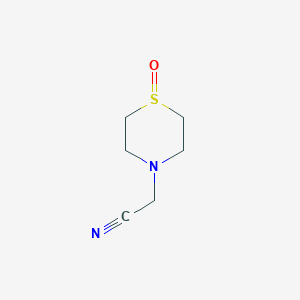
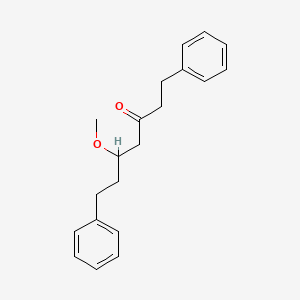
![Methyl 4,5-dimethyl-2-({[2-(pyridin-2-ylcarbonyl)hydrazinyl]carbonothioyl}amino)thiophene-3-carboxylate](/img/structure/B14169363.png)
![6-Amino-3,4-dipropyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14169365.png)
![Ethyl 2-[(2-pyridin-2-ylquinoline-4-carbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B14169369.png)
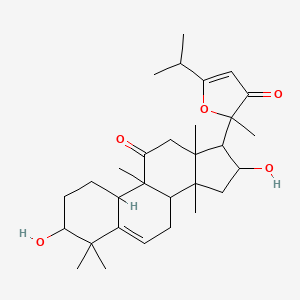
![5-Ethyl-2-(1H-indol-3-yl)-7-methyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one](/img/structure/B14169383.png)
